Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate
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Overview
Description
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate is an organic compound with the molecular formula C16H20O7 It is a derivative of butanoic acid and contains a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate
- 3,4,5-Trimethoxybenzoic acid derivatives
- Ethyl 3,4,5-trimethoxybenzoylacetate
Uniqueness
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxybenzoyl group enhances its potential as a pharmacophore, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H20O7 |
---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate |
InChI |
InChI=1S/C16H20O7/c1-6-23-16(19)13(9(2)17)14(18)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3 |
InChI Key |
XMDHUXBICPXDJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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